molecular formula C7H3Cl3O B1314147 2,3,4-Trichlorobenzaldehyde CAS No. 19361-59-2

2,3,4-Trichlorobenzaldehyde

Cat. No. B1314147
CAS RN: 19361-59-2
M. Wt: 209.5 g/mol
InChI Key: WMOOOIUXYRHDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichlorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl3O and a molecular weight of 209.46 . It is used in various chemical reactions as a reagent .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorobenzaldehyde consists of a benzene ring substituted with three chlorine atoms and one formyl group . The exact positions of these substituents on the benzene ring give the compound its unique properties .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4-Trichlorobenzaldehyde are not detailed in the search results, it’s known that this compound can participate in various chemical reactions due to the presence of the formyl group and the chlorine atoms .


Physical And Chemical Properties Analysis

2,3,4-Trichlorobenzaldehyde has a melting point of 86 °C and a predicted boiling point of 279.5±35.0 °C . The predicted density is 1.529±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antibacterial Activity

A novel series of 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles were synthesized using 2,3,5-trichlorobenzenecarbothioamide and phenacyl bromide/dichloroacetone. Additionally, 2,3,5-Trichlorobenzaldehyde thiosemicarbazone was treated with phenacyl bromide to produce 4-aryl-2-(2,3,5-trichlorophenylidenehydrazino)-1,3-thiazoles. These compounds, characterized by IR, 1^{1}H NMR, and mass spectral studies, demonstrated promising antibacterial and antifungal activities in preliminary screenings, highlighting their potential as antimicrobial agents (Karegoudar et al., 2008).

Crystal Structure and Biological Activity

The crystal structure and biological activity of a novel compound synthesized from 4-chlorobenzaldehyde were investigated. This study not only provided insights into the molecular geometry and optimized state of the compound but also suggested its fungicidal efficacy against specific pathogens, demonstrating the potential for agricultural applications (Tian Da-ting et al., 2013).

Heat Capacity and Thermodynamic Properties

Research on the heat capacity and thermodynamic properties of 2,4-dichlorobenzaldehyde, closely related to 2,3,4-trichlorobenzaldehyde, provides a foundation for understanding the physical properties and stability of chlorinated benzaldehydes. This study, which detailed measurements over a wide temperature range, offers essential data for the material's processing and application in various chemical syntheses (Shaoxu Wang et al., 2004).

Drug Delivery Systems

The design and synthesis of new pH- and thermo-responsive chitosan hydrogels, using a multi-functional cross-linker derived from salicylaldehyde, underscore the potential of utilizing chemical derivatives in developing smart materials for targeted drug delivery. These hydrogels exhibit significant stimuli-response, which could revolutionize how drugs are delivered to specific body parts, enhancing the effectiveness and reducing side effects (Karimi et al., 2018).

Supramolecular Interactions

The supramolecular interactions of 1,2,3-triazoles, accessible through click chemistry involving azides and terminal acetylenes, have found extensive applications beyond initial expectations. These interactions enable the development of complex molecular architectures for use in catalysis, anion recognition, and photochemistry, demonstrating the broad applicability of triazole derivatives in advanced material science and drug development (Schulze & Schubert, 2014).

Safety And Hazards

While specific safety and hazard information for 2,3,4-Trichlorobenzaldehyde is not available in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2,3,4-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOOOIUXYRHDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941047
Record name 2,3,4-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichlorobenzaldehyde

CAS RN

19361-59-2
Record name Benzaldehyde, 2,3,4-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019361592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-Trichlorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3,4-Trichlorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,3,4-Trichlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,3,4-Trichlorobenzaldehyde
Reactant of Route 5
2,3,4-Trichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,3,4-Trichlorobenzaldehyde

Citations

For This Compound
7
Citations
HC Brimelow, RL Jones, TP Metcalfe - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… 187-18S0, was prepared (a) by direct oxidation of 2 : 3 : 4-trichlorotoluene and (b) by oxidation of 2 : 3 : 4-trichlorobenzaldehyde with aqueous permanganate. 3 : 4-Trichlorotoluene was …
Number of citations: 14 pubs.rsc.org
WE Bondinell, FW Chapin, GR Girard… - Journal of Medicinal …, 1980 - ACS Publications
In a search for inhibitors of epinephrine biosynthesis as potential therapeutic agents, a series of 13 ring-chlorinated 1, 2, 3, 4-tetrahydroisoquinolines was prepared. These compounds …
Number of citations: 48 pubs.acs.org
JK Hecht - Tetrahedron Letters, 1968 - Elsevier
Tetrahedron Letters No.31, pp. 3503-3505, 1968. Pergamon Press. Printed in Great Britain. REARRANGEMENT OF 1,2,3,3-TETRACHLOROCY Page 1 Tetrahedron Letters No.31, pp …
Number of citations: 0 www.sciencedirect.com
JK Hecht, JJ Flynn Jr, FP Boer - The Journal of Organic Chemistry, 1969 - ACS Publications
The two side chains on these cyclopropanes are cis and thus are in favorable position for aldol condensa-tion. Dialdehyde I could not be obtained in crystal-line form, so the analogous …
Number of citations: 3 pubs.acs.org
RL Jones, TP Metcalfe, WA Sexton - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
METHODS Preparation ofcompound8. Nearly all the compoundsused in this investigation are known ones, and many were already available in these laboratories. Attention is called, …
Number of citations: 17 www.ncbi.nlm.nih.gov
H Heaney - Annual Reports Section" B"(Organic Chemistry), 1968 - pubs.rsc.org
General.-Nuclear magnetic resonance spectroscopy continues to be used as a major probe in the chemistry of aromatic compounds. Hindered rotation has been reported for a number …
Number of citations: 2 pubs.rsc.org
CE Miller - Journal of the American Pharmaceutical Association, 1951 - Wiley Online Library
A report on the physical and chemical properties of the oils is resented. The use of maleic anhydride adducts as a characterizing procedure has been investigated. Fenchone is the …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.